molecular formula C20H28N6O3 B2533781 tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate CAS No. 2034539-29-0

tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate

Cat. No.: B2533781
CAS No.: 2034539-29-0
M. Wt: 400.483
InChI Key: UEFWGBWIKKPRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is an organic compound with an intricate structure featuring several functional groups. Known for its potential applications in various fields, it is often utilized in scientific research, including chemistry, biology, medicine, and industry. The presence of the piperidine, triazole, and pyridine rings makes it a versatile compound with a range of chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. The common synthetic route includes the following key steps:

  • Preparation of Key Intermediates: : Synthesis of intermediate compounds like 1-(pyridin-3-yl)-1H-1,2,3-triazole and tert-butyl piperidine-1-carboxylate.

  • Coupling Reactions: : Using coupling agents to join the intermediate compounds. This often involves reaction conditions like the presence of base (e.g., sodium or potassium carbonate) and solvents (e.g., dichloromethane).

  • Final Compound Formation: : Oxidation and reduction steps under controlled temperature and pressure to get the final compound.

Industrial Production Methods

Industrial production may involve:

  • Scale-Up Process: : Adjusting laboratory-scale processes for larger production volumes.

  • Optimization of Reaction Conditions: : Using flow reactors and continuous processing to maintain consistent product quality.

  • Purification Techniques: : High-performance liquid chromatography (HPLC) and recrystallization methods to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : It can also be subjected to reduction processes using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, using reagents like alkyl halides or organometallic compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, H₂O₂

  • Reducing Agents: : LiAlH₄, NaBH₄

  • Solvents: : Dichloromethane (DCM), methanol, ethanol

  • Catalysts: : Palladium on carbon (Pd/C)

Major Products

The reactions typically yield products based on the functional groups introduced or modified, such as:

  • Hydroxylated derivatives

  • Reduced amine or alcohol products

  • Substituted triazole or piperidine derivatives

Scientific Research Applications

Chemistry

tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is used as a building block in organic synthesis, especially in the development of new pharmaceuticals and agrochemicals.

Biology

The compound’s unique structure makes it a valuable tool in studying biochemical pathways and receptor interactions. Its triazole ring is often utilized in bioorthogonal chemistry for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound shows promise in drug discovery programs targeting various diseases, including cancer and neurological disorders.

Industry

Industrial applications include its use in materials science for creating polymers and advanced materials with specific properties.

Mechanism of Action

The compound’s biological effects are primarily exerted through interactions with cellular targets, often involving binding to specific receptors or enzymes. The triazole ring can mimic natural substrate structures, making it a potent inhibitor or activator in biochemical pathways.

Molecular Targets and Pathways

  • Enzyme Inhibition: : Can inhibit enzymes like proteases and kinases, affecting signaling pathways.

  • Receptor Binding: : May bind to neurotransmitter receptors, influencing neuronal communication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-yl)-1H-1,2,3-triazole derivatives

  • Piperidine carboxylates

  • tert-Butyl carbamates

Uniqueness

The unique combination of the triazole, pyridine, and piperidine moieties in tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate enhances its versatility in scientific research, providing a diverse range of applications compared to its analogs. The presence of the tert-butyl group also influences its solubility and stability, making it a valuable compound in both laboratory and industrial settings.

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-[(1-pyridin-3-yltriazol-4-yl)methylamino]ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-20(2,3)29-19(28)25-9-6-15(7-10-25)11-18(27)22-12-16-14-26(24-23-16)17-5-4-8-21-13-17/h4-5,8,13-15H,6-7,9-12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFWGBWIKKPRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.